molecular formula C16H19N5O3 B2884276 N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946310-79-8

N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2884276
CAS RN: 946310-79-8
M. Wt: 329.36
InChI Key: VOIXCJZQAYFGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. For instance, 2,4,6-Tricyano-1,3,5-triazine is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides . The synthesis can be achieved via one-step condensation reactions under high pressure .


Molecular Structure Analysis

The structure of triazoles was identified as orthorhombic belonging to space group P 2 1 2 1 2 1 . The pressure–temperature conditions of the phase boundary, as well as the melting line have been established .


Chemical Reactions Analysis

The chemical transformation of the triazole crystal was studied between 4 and 10 GPa at temperatures ranging from 550 to 300 K . X-ray and spectroscopic examination of the reaction products revealed a crystalline phase that could be assigned to a layered carbon nitride containing linked s-triazine rings along with amorphous material .

Scientific Research Applications

Cancer Research: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. CDK2 inhibitors are considered promising therapeutic agents for cancer treatment, as they can selectively target tumor cells . The compound has shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, indicating its potential as an anti-cancer agent .

Antimetabolite Activity

As a purine analogue, this compound exhibits properties of antimetabolites, interfering with purine biosynthesis. This activity is beneficial in the treatment of diseases where cell proliferation is a factor, such as psoriasis, rheumatoid arthritis, and certain types of cancer .

Antitrypanosomal Activity

The structural class to which this compound belongs has shown significant antitrypanosomal activity. This makes it a candidate for the development of treatments against Trypanosoma species, which cause diseases like sleeping sickness and Chagas disease .

Antischistosomal Activity

Schistosomiasis is a disease caused by parasitic worms, and compounds within this chemical class have demonstrated antischistosomal activity. This suggests that the compound could be used to develop new schistosomiasis treatments .

Enzyme Inhibition

The compound has been found to inhibit various enzymes, which could make it useful in the design of drugs targeting specific biochemical pathways. For instance, it could serve as a lead compound for the development of HMG-CoA reductase inhibitors, COX-2 selective inhibitors, or AMP phosphodiesterase inhibitors .

Antimicrobial and Antianxiety Properties

Research indicates that derivatives of this compound class possess antimicrobial properties, which could be harnessed to fight bacterial infections. Additionally, some derivatives have been reported to exhibit antianxiety effects, suggesting potential applications in the treatment of anxiety disorders .

Future Directions

The future directions in the field of triazoles research could involve the synthesis of new triazole derivatives with improved pharmacological activities . High pressure synthesis methods could also be explored further for the synthesis of extended layered and nanoporous carbon nitrides .

properties

IUPAC Name

N-(3-hydroxypropyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-11-3-5-12(6-4-11)20-8-9-21-15(24)13(18-19-16(20)21)14(23)17-7-2-10-22/h3-6,22H,2,7-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIXCJZQAYFGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.